molecular formula C19H24N2O6 B2775493 (E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium CAS No. 478260-21-8

(E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium

Cat. No.: B2775493
CAS No.: 478260-21-8
M. Wt: 376.409
InChI Key: KYCLTSDYQIAOSW-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium is a complex organic compound with a unique structure that includes a pyrrole ring, methoxycarbonyl group, and dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with methylamine to form an intermediate, which is then cyclized to form the pyrrole ring. The methoxycarbonyl group is introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}methylidene)(methyl)oxidoazanium is unique due to its specific structural features, such as the combination of a pyrrole ring with a methoxycarbonyl group and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-12-17(19(23)27-5)14(11-20(2)24)18(22)21(12)9-8-13-6-7-15(25-3)16(10-13)26-4/h6-7,10-11,14H,8-9H2,1-5H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCLTSDYQIAOSW-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=O)N1CCC2=CC(=C(C=C2)OC)OC)C=[N+](C)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=O)N1CCC2=CC(=C(C=C2)OC)OC)/C=[N+](\C)/[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.